molecular formula C10H6BrFO2S B13500274 Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate

Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B13500274
M. Wt: 289.12 g/mol
InChI Key: SRTLEFQEBOEZAM-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This specific compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate typically involves the bromination and fluorination of benzothiophene derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to introduce the halogen atoms into the benzothiophene ring. The carboxylate group is then introduced through esterification reactions using methanol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by esterification. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzothiophene derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for these targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-1-benzothiophene-2-carboxylate
  • Methyl 5-fluoro-1-benzothiophene-2-carboxylate
  • Methyl 4-chloro-5-fluoro-1-benzothiophene-2-carboxylate

Uniqueness

Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate is unique due to the simultaneous presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile building block in organic synthesis and its effectiveness in various applications.

Properties

Molecular Formula

C10H6BrFO2S

Molecular Weight

289.12 g/mol

IUPAC Name

methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H6BrFO2S/c1-14-10(13)8-4-5-7(15-8)3-2-6(12)9(5)11/h2-4H,1H3

InChI Key

SRTLEFQEBOEZAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2Br)F

Origin of Product

United States

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